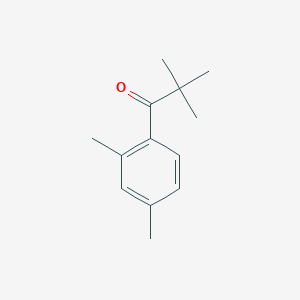

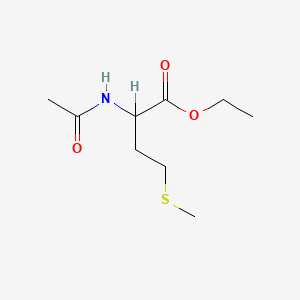

Ethyl 2-acetamido-4-(methylthio)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-acetamido-4-(methylthio)butanoate is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the chemical context of this compound. For instance, the synthesis and structural analysis of a related compound, Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, is detailed, which shares the acetamido and ethyl groups with this compound .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including Claisen's condensation and substitution reactions, as mentioned in the synthesis of 4-phenyl-2-butanone . Although the exact synthesis route for this compound is not provided, similar methodologies could potentially be applied, considering the structural similarities with the compounds discussed.

Molecular Structure Analysis

The molecular structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate has been characterized by various techniques such as IR, NMR, MS, and single-crystal X-ray diffraction . These techniques are crucial for determining the molecular structure and could be used to analyze this compound as well.

Chemical Reactions Analysis

The papers discuss the chemical reactions and pathways for the decomposition of model biofuels, which include esters similar to this compound . Understanding these reactions can provide insights into the stability and reactivity of this compound under various conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the papers do provide information on related compounds. For example, the enthalpies of formation and bond dissociation energies for esters are discussed, which are important thermodynamic properties that could be relevant to this compound . Additionally, the toxicologic and dermatologic review of 2-ethyl-1-butanol as a fragrance ingredient provides context on the safety and potential dermatological effects of branched chain saturated alcohols, which could be considered when assessing related compounds .

科学的研究の応用

Structural Analysis and Synthesis

- A new compound structurally related to ethyl 2-acetamido-4-(methylthio)butanoate was synthesized and analyzed via X-ray diffraction, revealing a monoclinic P21 space group and significant parameters such as cell dimensions and volume (Wu, 2014).

Chemical Synthesis and Biological Activities

- Research into the synthesis of pyridine derivatives involving compounds related to this compound has been conducted. These studies explore the formation of pyridine compounds which are significant in medicinal chemistry (Su et al., 1988).

Fabrication of Pharmaceutical Compounds

- The synthesis process for 4-phenyl-2-butanone, a precursor in the fabrication of medicines for inflammation and codeine, involves intermediates related to this compound (Zhang, 2005).

Reaction Mechanisms and Intermediates

- Studies have been conducted on the formation of reactive intermediates from acids structurally similar to this compound, such as 2-chloro-4-(methylthio)butanoic acid. These intermediates are important for understanding the mutagenic properties of certain compounds (Jolivette et al., 1998).

Time-Resolved ESR Detection and DFT Calculations

- The reactions of hydrogen atoms with α-(alkylthio) carbonyl compounds have been explored through studies involving this compound. These findings are valuable for understanding reaction mechanisms in organic chemistry (Wiśniowski et al., 2005).

Stereospecific Acetolysis

- Research into the stereospecific acetolysis of compounds related to this compound, such as threo- and erythro-2-Aryl-2-[1-(methylthio)ethyl]oxiranes, provides insights into stereospecific reactions and their products (Miyauchi et al., 1995).

Preparation and Reactions of Analogues

- Studies have been done to correct previous literature inaccuracies regarding the preparation of compounds related to this compound, such as 2-acetamido-4-methylthiazole-5-carbohydrazides (Meakins & Willbe, 1977).

Synthesis of Poly Substituted Thiophenes

- This compound derivatives have been utilized in the synthesis of poly substituted thiophenes, showcasing their versatility in organic synthesis (Chavan et al., 2016).

Methyl Ethyl Ketone Production

- Methyl ethyl ketone, a compound related to this compound, is used in various industrial applications, including as a solvent and in the production of high-grade lubricating oil (Ware, 1988); (Penner et al., 2017).

Antidiabetic Potential of Hybrid Scaffolds

- Compounds similar to this compound have been investigated for their antidiabetic potential, demonstrating the versatility of these compounds in medicinal chemistry (Nazir et al., 2018).

Radical Cyclization Studies

- Radical cyclization studies involving alpha-(Methylthio)acetamides, closely related to this compound, provide insights into the synthesis of complex organic structures (Chikaoka et al., 2003).

Fluorescence Properties of Isothiazolo Derivatives

- New ester derivatives of isothiazolo pyridine, which are structurally similar to this compound, have been synthesized and analyzed for their fluorescence properties, contributing to the field of optical materials (Krzyżak et al., 2015).

Organophosphorus Compounds Studies

- The reaction of 3-oxo esters with organophosphorus compounds, related to this compound, has been explored, shedding light on the chemistry of dithiole derivatives (Pedersen & Lawesson, 1974).

Combustion Chemistry of Esters

- Studies on the combustion chemistry of esters such as methyl and ethyl esters, related to this compound, are crucial for understanding renewable biofuels (Metcalfe et al., 2007).

Phosphine-Catalyzed Synthesis of Tetrahydropyridines

- This compound derivatives have been used in phosphine-catalyzed syntheses, demonstrating their utility in creating complex organic structures (Zhu et al., 2003).

Bioassay and Synthesis for Insect Growth Regulation

- Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound related to this compound, has been synthesized and studied for its potential as an insect growth regulator (Devi & Awasthi, 2022).

Aerosol-Assisted Chemical Vapor Deposition Studies

- Organotin complexes, closely related to this compound, have been synthesized and used as precursors for tin sulfide thin films, important in material science research (Ramasamy et al., 2013).

Solubility and Thermodynamic Modeling

- The solubility and thermodynamic properties of 2-amino-5-methylthiazole, an analogue of this compound, have been determined, contributing to the understanding of solution chemistry (Chen et al., 2017).

Synthesis of Methyl Thioglycosides

- Methyl thioglycosides derivatives of deoxy-N-acetyl-neuraminic acids have been synthesized for use as glycosyl donors, showcasing the broad application of compounds related to this compound (Hasegawa et al., 1992).

特性

IUPAC Name |

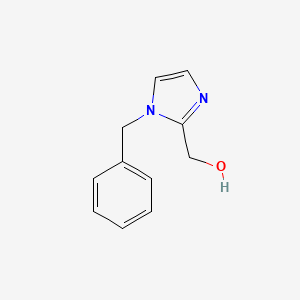

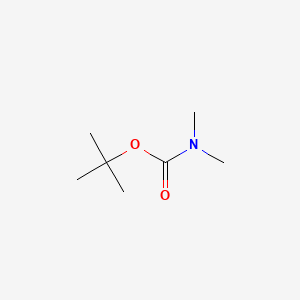

ethyl 2-acetamido-4-methylsulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRSILOQIXCGQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343358 |

Source

|

| Record name | Ethyl N-acetylmethioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33280-93-2 |

Source

|

| Record name | Ethyl N-acetylmethioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

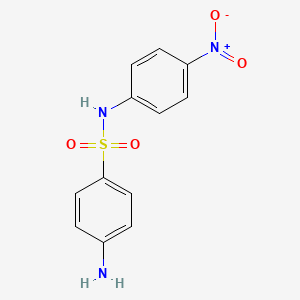

![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)